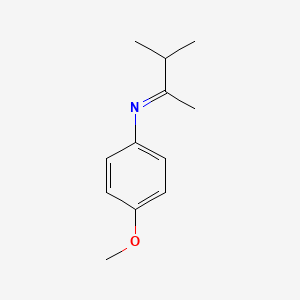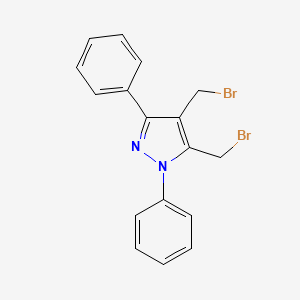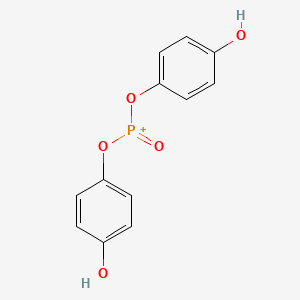![molecular formula C18H22O3 B14260241 1,1'-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]- CAS No. 218769-17-6](/img/structure/B14260241.png)
1,1'-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]- is an organic compound with a biphenyl core and three ethoxyethoxy groups attached to one of the phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]- typically involves the reaction of 1,1’-biphenyl-4-ol with 2-(2-ethoxyethoxy)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile at room temperature for 24 hours . The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The ethoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biphenyl, 4-[2-(2-methoxyethoxy)ethoxy]-: Similar structure but with methoxyethoxy groups instead of ethoxyethoxy groups.
1,1’-Biphenyl, 4-[2-(2-propoxyethoxy)ethoxy]-: Similar structure but with propoxyethoxy groups.
Uniqueness
1,1’-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]- is unique due to its specific combination of ethoxyethoxy groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to achieve .
Propiedades
Número CAS |
218769-17-6 |
|---|---|
Fórmula molecular |
C18H22O3 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
1-[2-(2-ethoxyethoxy)ethoxy]-4-phenylbenzene |
InChI |
InChI=1S/C18H22O3/c1-2-19-12-13-20-14-15-21-18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3 |
Clave InChI |
CPSDFRKAYNYQER-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCCOC1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-5-[(E)-phenyldiazenyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14260158.png)
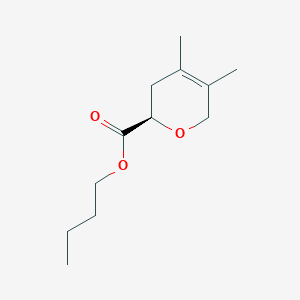
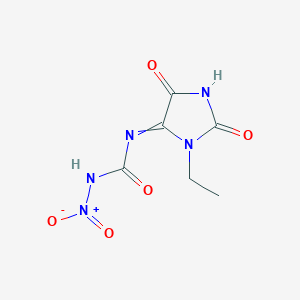
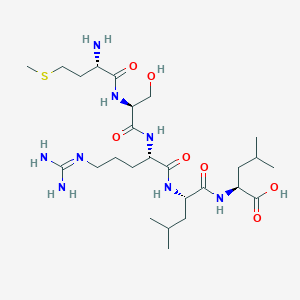
![(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B14260213.png)
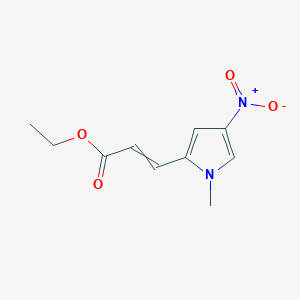

![1-methoxy-4-[(2R)-1-phenylpropan-2-yl]benzene](/img/structure/B14260228.png)
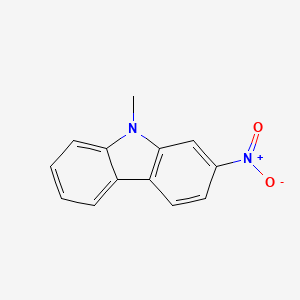
![(1,3-Phenylene)bis[(4-ethylphenyl)methanone]](/img/structure/B14260236.png)
